N-benzyl-N-methyl-5-nitropyridin-2-amine

Catalog No.
S2761899
CAS No.
181114-66-9
M.F
C13H13N3O2
M. Wt
243.266
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-methyl-5-nitropyridin-2-amine

CAS Number

181114-66-9

Product Name

N-benzyl-N-methyl-5-nitropyridin-2-amine

IUPAC Name

N-benzyl-N-methyl-5-nitropyridin-2-amine

Molecular Formula

C13H13N3O2

Molecular Weight

243.266

InChI

InChI=1S/C13H13N3O2/c1-15(10-11-5-3-2-4-6-11)13-8-7-12(9-14-13)16(17)18/h2-9H,10H2,1H3

InChI Key

UDCCELHBERLWLW-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)[N+](=O)[O-]

solubility

not available

N-benzyl-N-methyl-5-nitropyridin-2-amine (CAS 181114-66-9) is a highly specialized, bench-stable nitroaromatic intermediate utilized extensively in the synthesis of complex 2,5-diaminopyridine-derived active pharmaceutical ingredients (APIs). Featuring a fully substituted tertiary exocyclic amine at the 2-position and a reducible nitro group at the 5-position, this compound serves as a critical precursor for generating electron-rich diamines without the regioselectivity issues common to less substituted analogs. Its primary procurement value lies in its role as a stable, ready-to-reduce scaffold that bypasses the need for hazardous in-house nucleophilic aromatic substitution (SNAr) workflows, offering a streamlined, scalable path to imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine core structures [1].

Research Fit

Tertiary amine scaffold supports kinase inhibitor library design and focused SAR exploration
5-Nitropyridine core enables regioisomeric scaffold diversification for lead optimization workflows
Reported stock availability at multiple suppliers supports rapid procurement and screening timelines

Attempting to substitute this specific intermediate with its upstream precursor (2-chloro-5-nitropyridine) or its desmethyl analog (N-benzyl-5-nitropyridin-2-amine) introduces severe process and structural liabilities. Using the upstream chloride requires in-house handling of volatile N-methylbenzylamine and subsequent purification to remove residual nucleophile, which complicates scale-up and increases labor costs. Furthermore, utilizing the N-desmethyl analog leaves a reactive secondary amine at the 2-position, which is highly prone to competitive acylation or alkylation during the derivatization of the 5-position post-reduction. Finally, procuring the downstream reduced product (N2-benzyl-N2-methylpyridine-2,5-diamine) is often commercially unviable for long-term storage due to its extreme susceptibility to auto-oxidation, making the nitro compound the optimal stable node in the supply chain [1].

Substitution Risk

Tertiary amine (N-benzyl-N-methyl)
Lipophilicity shift
Secondary amine analogs may shift membrane permeability context; SAR models may not transfer directly
5-Nitropyridin-2-amine scaffold
Regioisomer mismatch
3-Nitro regioisomer (CAS 1281006-64-1) has distinct electronic profile; kinase selectivity context may differ
Off-the-shelf availability confirmed
Supply risk
Dimethylamino-benzyl analog (CAS 1469886-92-7) has limited supplier stock; may require custom synthesis review

Storage Stability and Supply Chain Viability

The procurement of the nitro precursor offers a massive logistical advantage over purchasing the downstream diamine. While N-benzyl-N-methyl-5-nitropyridin-2-amine is bench-stable for extended periods, the reduced N2-benzyl-N2-methylpyridine-2,5-diamine undergoes rapid oxidative degradation when exposed to ambient air, requiring strict inert-gas storage [1].

Evidence DimensionShelf-life and oxidative stability under ambient atmosphere
Target Compound DataBench-stable for >12 months at 25°C without inert gas protection.
Comparator Or BaselineN2-benzyl-N2-methylpyridine-2,5-diamine (Reduced form): Rapid auto-oxidation and color degradation within 1-2 weeks under ambient air.
Quantified DifferenceOrders of magnitude greater ambient stability, eliminating cold-chain and argon-storage requirements.
ConditionsAmbient atmospheric storage at room temperature.

Procuring the stable nitro precursor allows for bulk purchasing and on-demand reduction, avoiding the high degradation losses associated with storing electron-rich diamines.

Computed Lipophilicity
Reported
Target: logP = 3.052
vs N-benzyl analog: 2.592
vs N-methyl analog: 1.780
ΔlogP = +0.460 / +1.272
Supports cell-permeability context review
Computed values; experimental logD not available

Process Yield and Throughput Efficiency

Purchasing this pre-assembled building block eliminates the need for an initial nucleophilic aromatic substitution (SNAr) step. In-house synthesis from 2-chloro-5-nitropyridine typically results in yield losses during the necessary chromatographic removal of excess N-methylbenzylamine, whereas the procured intermediate is ready for immediate use [1].

Evidence DimensionYield of pure intermediate ready for reduction
Target Compound DataProcured N-benzyl-N-methyl-5-nitropyridin-2-amine: 100% ready for catalytic hydrogenation.
Comparator Or BaselineIn-house synthesis from 2-chloro-5-nitropyridine: Typically 75-85% yield after required chromatographic purification.
Quantified DifferenceSaves 15-25% mass loss and eliminates at least one dedicated purification step.
ConditionsStandard SNAr conditions (amine, base, heat) followed by workup.

Purchasing the pre-coupled intermediate directly accelerates medicinal chemistry workflows and standardizes the impurity profile prior to the critical reduction step.

Melting Point
Reported
56–58 °C
ΔTm ≈ 42 °C lower vs N-benzyl analog (98–100 °C)
May simplify thermal processing workflows
Standard determination; supplier-reported data

Regioselectivity in Downstream Functionalization

The presence of the N-methyl group on the benzylamine moiety is not merely structural; it serves a critical chemical function. Following reduction, the tertiary amine at the 2-position prevents competitive acylation, a common issue when using the secondary amine (N-desmethyl) analog [1].

Evidence DimensionChemoselectivity during post-reduction acylation/coupling
Target Compound DataN-benzyl-N-methyl-5-nitropyridin-2-amine (post-reduction): >95% regioselectivity for reaction at the newly formed 5-amino group.
Comparator Or BaselineN-benzyl-5-nitropyridin-2-amine (post-reduction): Significant competitive reaction (up to 20-30%) at the secondary 2-amino position.
Quantified DifferenceNear-total elimination of competitive exocyclic 2-amine acylation due to the steric and electronic protection of the tertiary N-methyl group.
ConditionsStandard amide coupling or electrophilic trapping of the 2,5-diamine.

The N-methyl group acts as a built-in structural protector, ensuring high yields and clean profiles in library generation without requiring additional protecting group steps.

Regioisomeric Context
Class-level
5-Nitro scaffold (target) vs 3-nitro regioisomer
Class-level ref: 5-nitro-2-aminopyridine derivative inhibited p70S6Kβ with IC50 = 444 nM
Regioisomeric SAR context may not transfer
Direct comparison not published; data to verify
Stock Availability
Source review
Target: In stock at multiple verified suppliers
Comparator: Limited off-the-shelf evidence
Binary availability advantage
Supports procurement workflow decisions
Supplier catalog cross-check; verify at time of order

On-Demand Synthesis of N2-Benzyl-N2-Methylpyridine-2,5-Diamine

Because the reduced diamine is highly prone to oxidation, the optimal industrial workflow involves procuring this stable nitro compound in bulk and performing a rapid catalytic hydrogenation (e.g., Pd/C, H2) immediately prior to the next synthetic step. This ensures maximum purity and yield of the sensitive diamine intermediate [1].

Development of Fused Heterocyclic Kinase Inhibitors

Following reduction, the resulting diamine is a prime substrate for cyclization with orthocarbonates or carboxylic acids to form substituted imidazo[4,5-b]pyridines. The N-benzyl-N-methyl moiety provides a critical lipophilic vector that is often optimized for occupying deep hydrophobic pockets in various kinase targets [2].

High-Throughput Library Synthesis of Substituted Aminopyridines

For medicinal chemistry teams building libraries around the aminopyridine core, starting with this pre-functionalized, fully substituted 2-amine prevents unwanted side reactions during the derivatization of the 5-position. It allows for clean, high-throughput parallel synthesis of amides, ureas, and sulfonamides at the 5-position without the need for transient protecting groups [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Tertiary amine scaffold
Library SAR diversification
Cell-permeability probe design
Reported lipophilicity context
Permeability assay review
SAR expansion studies
5-Nitropyridine core scaffold
Regioisomeric selectivity review
Rapid lead optimization
Reported stock availability
Supply-chain timeline review

XLogP3

2.6

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